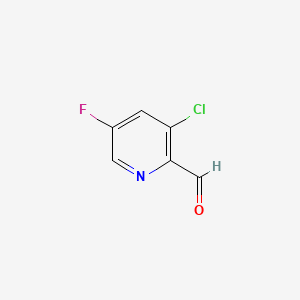

3-Chloro-5-fluoropyridine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

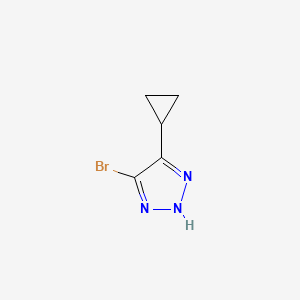

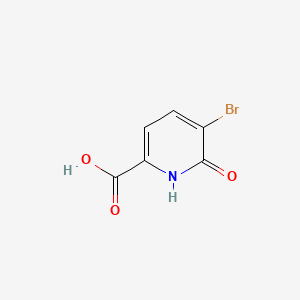

“3-Chloro-5-fluoropyridine-2-carbaldehyde” is a chemical compound with the molecular formula C6H3ClFNO . It is related to other compounds such as “5-Chloropyridine-2-carboxaldehyde” and “2-Chloro-5-fluoro-pyridine-3-carbaldehyde” which have similar structures .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Chloro-5-fluoropyridine-2-carbaldehyde”, often involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluoropyridine-2-carbaldehyde” consists of a pyridine ring with chlorine and fluorine substituents, and a carbaldehyde group . The exact structure can be determined using techniques like NMR spectroscopy .

Chemical Reactions Analysis

Fluoropyridines, including “3-Chloro-5-fluoropyridine-2-carbaldehyde”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Aplicaciones Científicas De Investigación

-

Organic Chemistry

- Compounds like “3-Chloro-5-fluoropyridine-2-carbaldehyde” are often used as building blocks in the synthesis of various complex molecules . They can be used to create pharmaceuticals, agrochemicals, and other chemically synthesized products .

- The methods of application or experimental procedures would typically involve various organic synthesis techniques .

-

Medicinal Chemistry

-

Agricultural Chemistry

-

Radiobiology

-

Pharmaceutical Industry

- About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . High availability of the fluorinated synthetic blocks and the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry rapidly accelerated developments in this field .

-

Chemical Industry

-

Synthesis of Fluorinated Pyridines

- Fluoropyridines, which “3-Chloro-5-fluoropyridine-2-carbaldehyde” is a type of, are used in the synthesis of fluorinated pyridines . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

-

Local Radiotherapy of Cancer

-

Agricultural Active Ingredients

-

Medical Treatment

-

Development of Fluorinated Chemicals

-

Synthesis of Fluoroquinolone Derivatives

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBPZQQCUYFFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733357 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoropyridine-2-carbaldehyde | |

CAS RN |

1227563-32-7 |

Source

|

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)